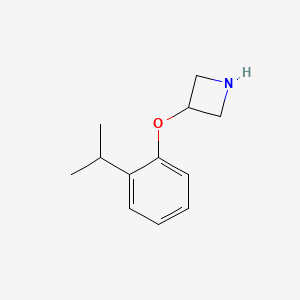

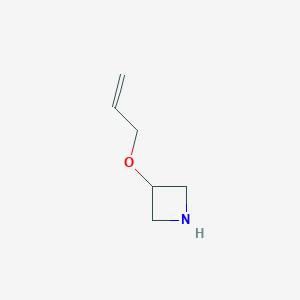

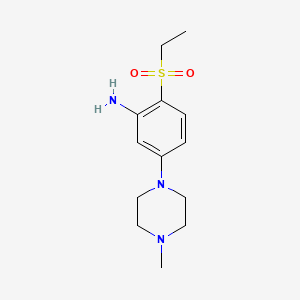

![molecular formula C16H15ClN2O B1392507 {[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine CAS No. 1242894-40-1](/img/structure/B1392507.png)

{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

Descripción general

Descripción

“{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 . It is a complex organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of “this compound” could potentially involve several steps, including the formation of the indole ring and the introduction of the 4-chlorobenzoyl group . The exact synthetic route would depend on the starting materials and the specific conditions used. For instance, 4-chlorobenzoyl chloride, a compound used as an intermediate in the synthesis of pharmaceuticals, could potentially be used as a starting material .

Molecular Structure Analysis

The molecular structure of “this compound” includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a 4-chlorobenzoyl group .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various types of chemical reactions .

Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 489.6±45.0 °C and a predicted density of 1.312±0.06 g/cm3 . The compound also has a predicted pKa value of 9.45±0.29 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Yi et al. (2005) reported the synthesis of various benzo[g]indoles, highlighting the chemical reactivity and potential for structural derivation of compounds similar to {[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine, which may be of interest for further research in pharmacological properties or material science H. Yi, H. Cho, K. Lee.

Pharmaceutical Intermediate Synthesis

- Ogurtsov and Rakitin (2021) synthesized a new (2,3-dihydro-1H-indol-5-ylmethyl)amine, highlighting the potential of similar compounds as intermediates for the production of substances with pharmacological properties V. A. Ogurtsov, O. Rakitin.

Catalyst Applications

- Singh et al. (2017) discussed the synthesis of indole core-containing Schiff bases and their application as catalysts, indicating the potential of indole-derived compounds like this compound in catalysis M. Singh, Fariha Saleem, R. Pal, A. Singh.

Synthetic Methodologies and Characterization

- Petrova et al. (2023) synthesized a related compound and detailed its characterization, reflecting the broader interest in the structural and chemical properties of indole derivatives O. Petrova, I. Ushakov, L. Sobenina, V. Kireeva, B. Trofimov.

Direcciones Futuras

The future directions for research on “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially include further exploration of its biological activities and potential applications in various fields . Given the wide range of biological activities reported for compounds containing an indazole moiety, “this compound” could potentially be a valuable target for future research .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

It’s suggested that the 4-chlorophenyl group of similar compounds could form a hydrogen bond with gln96 of the bcl-2 protein . This interaction could potentially alter the function of the protein, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that compounds with a 4-chlorobenzoyl group have been implicated in the degradation pathway of 4-chlorobenzoate , an intermediate for the preparation of dyes, fungicides, pharmaceuticals, and other organic chemicals.

Result of Action

Similar compounds have shown inhibitory activities against cholinesterases , which could potentially lead to effects such as improved cognitive function in diseases like Alzheimer’s.

Propiedades

IUPAC Name |

[6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-14-5-3-13(4-6-14)16(20)19-8-7-12-2-1-11(10-18)9-15(12)19/h1-6,9H,7-8,10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQGBSSBZMBRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CN)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

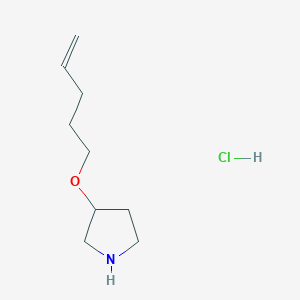

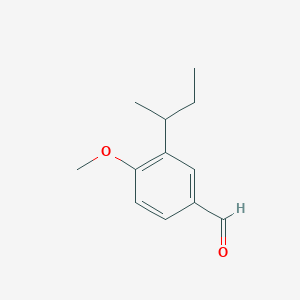

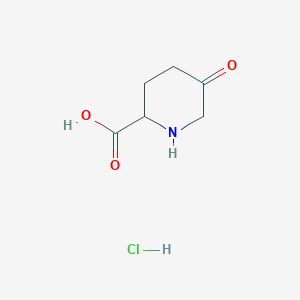

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)

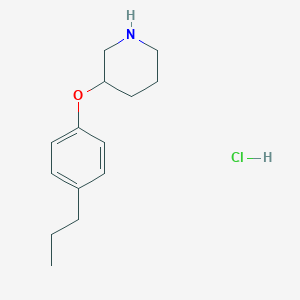

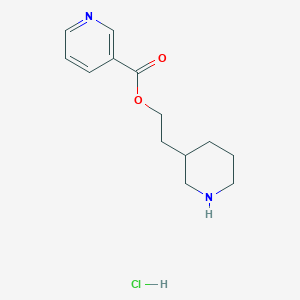

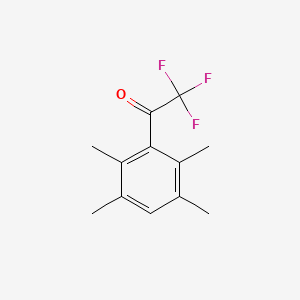

![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)

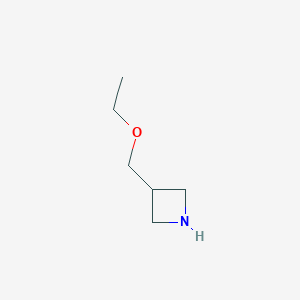

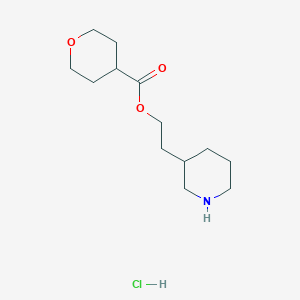

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)